molecular formula C24H28N4O B10929022 (3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone

(3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone

Cat. No.: B10929022
M. Wt: 388.5 g/mol
InChI Key: KOXJMTAUWLSYQI-UHFFFAOYSA-N
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Description

(3-CYCLOPROPYL-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(3-METHYLPIPERIDINO)METHANONE is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(3-CYCLOPROPYL-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(3-METHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(3-CYCLOPROPYL-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(3-METHYLPIPERIDINO)METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, particularly as a kinase inhibitor for cancer treatment.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of (3-CYCLOPROPYL-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(3-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets, such as tropomyosin receptor kinases (TRKs). These kinases are involved in cell proliferation and differentiation. The compound inhibits the kinase activity by binding to the ATP-binding site, thereby blocking downstream signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H28N4O

Molecular Weight

388.5 g/mol

IUPAC Name

(3-cyclopropyl-6-ethyl-1-phenylpyrazolo[3,4-b]pyridin-4-yl)-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C24H28N4O/c1-3-18-14-20(24(29)27-13-7-8-16(2)15-27)21-22(17-11-12-17)26-28(23(21)25-18)19-9-5-4-6-10-19/h4-6,9-10,14,16-17H,3,7-8,11-13,15H2,1-2H3

InChI Key

KOXJMTAUWLSYQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C4CC4)C(=O)N5CCCC(C5)C

Origin of Product

United States

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